molecular formula C14H17ClN2S2 B11080203 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

Cat. No.: B11080203
M. Wt: 312.9 g/mol
InChI Key: XTFSYVDXZBUFJG-UHFFFAOYSA-N
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Description

N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE is a synthetic organic compound characterized by the presence of a dithiazole ring and a triethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE typically involves the reaction of 4-chloro-1,2,3-dithiazole with 2,4,6-triethylphenylamine under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the dithiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced species.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or inducing specific biochemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE include other dithiazole derivatives and triethylphenyl-substituted amines. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(2,4,6-TRIETHYLPHENYL)AMINE lies in its specific combination of functional groups and the resulting chemical reactivity and potential applications. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H17ClN2S2

Molecular Weight

312.9 g/mol

IUPAC Name

4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine

InChI

InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3

InChI Key

XTFSYVDXZBUFJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC

Origin of Product

United States

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